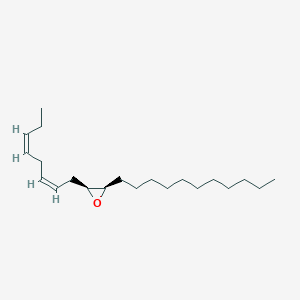

9R,10S-Epoxy-3Z,6Z-heneicosadiene

Description

Overview of Chemical Communication in Insect Systems

Chemical communication is a fundamental process for the survival and adaptation of insects, enabling them to interact with their environment and with each other. researchgate.net This intricate system relies on semiochemicals, which are informational molecules that convey specific chemical messages. researchgate.net These signals are detected by specialized sensory organs through a process called chemoreception, which involves the binding of these molecules to specific proteins and receptor sites on chemosensory neurons. researchgate.netnumberanalytics.com

Insect communication via chemicals can be categorized based on whether the interaction is between members of the same species (intraspecific) or different species (interspecific). Pheromones are chemical signals used for communication between individuals of the same species. researchgate.netwikipedia.org They govern a wide array of behaviors, including mating, aggregation, alarm signaling, trail marking, and territorial defense. numberanalytics.comwikipedia.org Allelochemicals, on the other hand, mediate interactions between different species.

The production and release of these chemical signals are often tightly controlled by the insect's nervous system and can be influenced by environmental and physiological factors. numberanalytics.com The study of these chemical interactions provides valuable insights into insect behavior, social structures, and their ecological roles. numberanalytics.com

Classification and Significance of Lepidopteran Type II Pheromones

Within the vast order of Lepidoptera (moths and butterflies), female sex pheromones are crucial for reproductive success. These pheromones are broadly classified into distinct types based on their chemical structures and biosynthetic origins. researchgate.netuliege.be Type I pheromones, the most common group, are typically C10–C18 unsaturated fatty alcohols, aldehydes, or their acetate (B1210297) esters. researchgate.netresearchgate.net

Type II pheromones represent a significant, distinct class of lepidopteran sex pheromones. nih.gov They are characterized as polyunsaturated straight-chain hydrocarbons and their corresponding epoxide derivatives, with carbon chain lengths ranging from C17 to C25. researchgate.netresearchgate.net These compounds are found in approximately 15% of moth species for which pheromones have been identified and are particularly prevalent in families such as Geometridae and Erebidae. researchgate.netnih.gov

The biosynthesis of Type II pheromones is believed to originate from dietary fatty acids like linoleic and linolenic acids. nih.gov The double bonds in these compounds typically have a Z configuration. nih.gov The specific blend of these hydrocarbons and their epoxidized forms, along with the precise ratio of components, contributes to the species-specificity of the chemical signal, ensuring that females attract only males of their own species. usda.gov

Table 1: Classification of Lepidopteran Pheromones

| Pheromone Type | Chemical Characteristics | Prevalence |

|---|---|---|

| Type I | C10–C18 straight-chain alcohols, aldehydes, acetates with 0-3 double bonds. researchgate.netuliege.be | ~75% of moth species with identified pheromones. researchgate.net |

| Type II | C17–C25 polyunsaturated hydrocarbons and their epoxy derivatives. researchgate.netuliege.be | ~15% of moth species with identified pheromones. researchgate.netnih.gov |

| Type III | Contain one or more methyl branches in the carbon chain. uliege.beresearchgate.net | Less common than Type I and II. |

| Type 0 | Short-chain secondary alcohols and their corresponding methyl ketones. uliege.be | Rare. |

Contextualization of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene as a Research Focus

(9R,10S)-Epoxy-3Z,6Z-heneicosadiene is a specific Type II sex pheromone component. Its chemical formula is C21H38O. nih.gov This compound has been identified as a key semiochemical for several moth species, primarily within the family Erebidae (formerly part of Arctiidae).

Research has demonstrated that the biological activity of this epoxide is highly dependent on its stereochemistry. The (9S,10R)-enantiomer has been shown to be the biologically active form for certain species, such as the fall webworm moth (Hyphantria cunea), while the (9R,10S) form is inactive for that species. researchgate.net However, the (9R,10S) isomer is a major pheromone component for other moths, like the painted apple moth (Teia anartoides). researchgate.net This stereochemical specificity is critical for ensuring reproductive isolation between closely related species that might use chemically similar pheromones.

The compound is a major component of the sex pheromone blend of the saltmarsh caterpillar moth (Estigmene acrea) and has also been identified in the Bihar hairy caterpillar (Diacrisia obliqua) and the American white moth (Hyphantria cunea). researchgate.netresearchgate.net The presence of this specific epoxide in the pheromone blends of multiple, often pestiferous, species makes it a significant subject of research for developing species-specific pest management strategies based on mating disruption or trapping. researchgate.net

Table 2: Insect Species Utilizing (9R,10S)-Epoxy-3Z,6Z-heneicosadiene or its Enantiomer

| Species | Common Name | Family | Pheromone Component |

|---|---|---|---|

| Estigmene acrea | Saltmarsh Caterpillar Moth | Erebidae | (3Z,6Z)-cis-9,10-epoxy-3,6-henicosadiene (major component) researchgate.net |

| Hyphantria cunea | Fall Webworm Moth / American White Moth | Erebidae | (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene nih.govresearchgate.netnih.gov |

| Diacrisia obliqua | Bihar Hairy Caterpillar | Erebidae | (9S,10R)‐9,10‐epoxy‐(3Z,6Z)‐henicosadiene researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C21H38O |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(2S,3R)-2-[(2Z,5Z)-octa-2,5-dienyl]-3-undecyloxirane |

InChI |

InChI=1S/C21H38O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h6,8,14,16,20-21H,3-5,7,9-13,15,17-19H2,1-2H3/b8-6-,16-14-/t20-,21+/m0/s1 |

InChI Key |

HQCGSJRACGWHOF-AEULXZPHSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CC |

Canonical SMILES |

CCCCCCCCCCCC1C(O1)CC=CCC=CCC |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms for Epoxide Pheromone Production

Derivation from Fatty Acid Precursors

The carbon backbones of many insect pheromones, particularly the class known as Type II pheromones which includes polyene hydrocarbons and their epoxide derivatives, are derived from essential fatty acids obtained from the diet. harvard.edugoogle.com These precursors are then modified through a dedicated biosynthetic pathway to produce the final pheromone components.

Linoleic acid and α-linolenic acid are crucial C18 fatty acids that serve as the primary building blocks for a wide array of lepidopteran sex pheromones. harvard.eduplos.org Insects are generally incapable of synthesizing these essential fatty acids de novo and must acquire them from the plants they consume. plos.orgiastate.edu The characteristic patterns of double bonds in these precursors are often conserved during their transformation into pheromones. plos.orgsemanticscholar.org

The biosynthetic pathway for epoxide pheromones like those found in the fall webworm moth (Hyphantria cunea) is understood to begin with dietary linolenic acid. nih.gov This precursor undergoes a series of enzymatic modifications. For instance, in arctiid moths, linolenic acid is elongated to a C20 or C22 fatty acid before further transformations. iastate.edu Isotope labeling studies have confirmed the direct incorporation of linolenic acid into the final pheromone structure in various moth species. harvard.eduiastate.edu For example, deuterium-labeled linolenic acid fed to female velvetbean caterpillar moths was later detected in the hydrocarbon pheromone components of the adult moths. iastate.edu

The general pathway involves the following key steps, starting from the dietary fatty acid:

Chain Elongation: The original 18-carbon chain of linoleic or linolenic acid is often extended by one or more two-carbon units. harvard.edu

Desaturation: Additional double bonds may be introduced into the fatty acid chain by specific desaturase enzymes. google.com

Final Modification: The carboxyl group is ultimately removed, and the hydrocarbon chain is functionalized, for example, by epoxidation. harvard.edugoogle.com

| Precursor Fatty Acid | Key Biosynthetic Transformations | Resulting Pheromone Class |

| Linoleic Acid | Chain shortening, functional group transformation | Dienals, Epoxides |

| α-Linolenic Acid | Chain elongation, desaturation, decarboxylation, epoxidation | Polyene hydrocarbons, Epoxides |

Enzymatic Epoxidation Processes

The final and defining step in the biosynthesis of epoxide pheromones is the introduction of an oxirane ring into the hydrocarbon precursor. This reaction is catalyzed by specific enzymes and typically occurs in the pheromone gland of the insect. harvard.edunih.gov

Research has identified cytochrome P450 monooxygenases as the enzymes responsible for this critical epoxidation step. nih.gov These enzymes are known for their role in metabolizing a wide variety of compounds. In the context of pheromone biosynthesis, they exhibit high specificity. For example, in the fall webworm, Hyphantria cunea, a specific P450 enzyme, identified as CYP341B14, is responsible for converting the pheromone precursor, (3Z,6Z,9Z)-3,6,9-henicosatriene, into its corresponding epoxide. nih.gov Functional assays have demonstrated that this enzyme specifically targets the double bond at the C9 position for epoxidation. nih.gov This enzymatic step is crucial as it creates the stereochemically precise structure necessary for biological activity. nih.govresearchgate.net

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Organism |

| Cytochrome P450 | CYP341B14 | (3Z,6Z,9Z)-3,6,9-henicosatriene | cis-9,10-epoxy-(3Z,6Z)-3,6-henicosadiene | Hyphantria cunea |

Other Relevant Biotransformations (e.g., Reductive Decarboxylation)

Before the final epoxidation can occur, the fatty acid precursor must be converted into a hydrocarbon of the correct chain length. A key transformation in this process is the removal of the carboxylic acid group. This is typically achieved through decarboxylation or, in some cases, decarbonylation. harvard.edugoogle.com

Advanced Synthetic Methodologies for 9r,10s Epoxy 3z,6z Heneicosadiene and Its Stereoisomers

Historical Evolution of Total Synthesis Strategies

The journey to synthesize (9R,10S)-Epoxy-3Z,6Z-heneicosadiene is rooted in the broader field of insect pheromone chemistry. Early synthetic efforts were pioneered by researchers like Kenji Mori, who systematically synthesized various stereoisomers to determine the exact structure of the natural, biologically active compound. academictree.orgnih.gov The fall webworm moth, Hyphantria cunea, was identified as a species that utilizes this compound as a sex pheromone component. nih.govresearchgate.net

Asymmetric Synthesis Approaches

Achieving the desired (9R,10S) stereochemistry of the epoxide ring is the most critical challenge in synthesizing this pheromone. This has been addressed through several powerful asymmetric reactions that allow for the selective formation of one enantiomer over the other.

The Sharpless asymmetric dihydroxylation (SAD) is a potent method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgmdpi.com This reaction employs osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org In the context of synthesizing (9R,10S)-Epoxy-3Z,6Z-heneicosadiene, SAD is used to create a chiral diol intermediate from a corresponding alkene. researchgate.netresearchgate.net This diol then serves as a precursor to the final epoxide.

The choice of the chiral ligand, either from the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) family, dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.org For instance, one synthesis of related pheromone components for the pest of tea plantations utilized the Sharpless asymmetric dihydroxylation of (2E)-oct-2-en-5-yn-1-ol as a pivotal step. researchgate.net The resulting chiral diol can then be converted into the epoxide through a one-pot, three-step process. researchgate.net

Table 1: Key Features of Sharpless Asymmetric Dihydroxylation in Pheromone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction | Conversion of an alkene to a chiral vicinal diol. | wikipedia.org |

| Catalyst System | Osmium tetroxide (catalytic amount) and a chiral quinine ligand (e.g., (DHQ)2-PHAL). | wikipedia.orgmdpi.com |

| Key Advantage | High enantioselectivity and predictable stereochemical outcome based on the ligand used. | wikipedia.org |

| Application | Creates a key chiral diol intermediate which is then converted to the target epoxide. | researchgate.netresearchgate.net |

The Sharpless Asymmetric Epoxidation (SAE) is another cornerstone of asymmetric synthesis, specifically designed for the enantioselective epoxidation of allylic alcohols. wikipedia.orgmdpi.com This reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) to deliver an oxygen atom to one specific face of the double bond of an allylic alcohol. wikipedia.org

This method has been extensively used in the synthesis of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene and its enantiomer. tandfonline.com By selecting either L-(+)-diethyl tartrate or D-(-)-diethyl tartrate, chemists can synthesize either the (9S,10R) or (9R,10S) epoxide with high optical purity. tandfonline.comresearchgate.net The SAE has been a key step in numerous total syntheses of insect pheromones containing chiral epoxide moieties. researchgate.netwikipedia.org For example, syntheses of both enantiomers of (3Z,6Z)-cis-9,10-epoxy-1,3,6-henicosatriene, a related pheromone from Hyphantria cunea, were achieved using SAE as the crucial chirality-inducing step. researchgate.net

Enzymatic methods, particularly those involving lipases, offer an alternative and highly effective strategy for obtaining enantiomerically pure intermediates. Lipase-catalyzed kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. acs.org

In the synthesis of precursors for (9R,10S)-Epoxy-3Z,6Z-heneicosadiene, lipase-catalyzed asymmetric acetylation has been employed as a key optical resolution step. researchgate.netnih.gov For instance, a racemic epoxy alcohol, (±)-(2S,3R)-2,3-epoxy-4-t-butyldimethylsilyloxy-1-butanol, was resolved using this method. The lipase (B570770) selectively acetylates one enantiomer, leaving the other unreacted. These two compounds, the acetylated and the unreacted alcohol, can then be separated and used to synthesize the different stereoisomers of the target pheromone. nih.gov This biocatalytic approach is valued for its high selectivity and operation under mild reaction conditions.

Stereospecific Construction of Epoxide Rings

Beyond establishing the initial chiral centers, the stereospecific formation of the final internal epoxide ring from a chiral precursor is a critical step.

Alkylative epoxide rearrangement provides a powerful and stereospecific method for converting terminal epoxides into internal epoxides. researchgate.netresearchgate.net This reaction is particularly useful for synthesizing chiral epoxide pheromones. The process typically involves the attack of a nucleophile, such as a lithioacetylene, at the terminal carbon of a 1,2-epoxy-3-alkanol tosylate. researchgate.net This ring-opening is followed by an intramolecular cyclization of the resulting intermediate to form the desired internal epoxide in high yield.

The stereochemistry of this transformation is highly controlled. For example, a threo-epoxy tosylate precursor will stereospecifically yield a cis-internal epoxide, while an erythro-epoxy tosylate gives a trans-epoxide. researchgate.net This method has been successfully applied to the synthesis of enantiomers of (3Z,6Z)-cis-9,10-epoxy 1,3,6-henicosatriene, a pheromone component of Diacrisia obliqua, demonstrating its utility in constructing the precise stereoisomers required for biological activity. researchgate.net The key steps often involve the initial ring-opening of a terminal epoxide followed by a ring-closure step to form the final, more complex epoxide structure. researchgate.net

Table 2: Summary of Alkylative Epoxide Rearrangement

| Step | Description | Stereochemical Outcome | Reference |

|---|---|---|---|

| 1. Nucleophilic Attack | An organometallic reagent (e.g., lithioacetylene) opens a terminal 1,2-epoxy-3-alkanol tosylate. | Inversion of configuration at the point of attack. | researchgate.net |

| 2. Intramolecular Cyclization | The resulting intermediate alcohol attacks the tosylate-bearing carbon, forming the internal epoxide. | Stereospecific; threo precursors give cis-epoxides, erythro precursors give trans-epoxides. | researchgate.net |

Wittig Olefination for Diene Formation

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, making it particularly suitable for the formation of the (Z,Z)-diene system present in (9R,10S)-Epoxy-3Z,6Z-heneicosadiene. tandfonline.comwikipedia.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions employed.

For the synthesis of (Z)-alkenes, non-stabilized ylides are typically used in aprotic solvents in the absence of lithium salts. organic-chemistry.org This is because the initial addition of the ylide to the carbonyl group forms a betaine (B1666868) intermediate, which rapidly collapses to an oxaphosphetane. In the absence of stabilizing factors, the kinetic product, which leads to the (Z)-alkene, is favored.

In the context of synthesizing (9R,10S)-Epoxy-3Z,6Z-heneicosadiene, a common strategy involves the reaction of an appropriate phosphonium (B103445) salt with a strong base to generate the ylide, which is then reacted with a suitable aldehyde fragment containing the chiral epoxide. For instance, a C12 phosphonium ylide can be coupled with a C9 aldehyde containing the desired (9R,10S)-epoxide to construct the full C21 carbon skeleton with the required (3Z,6Z)-diene geometry. The choice of base and solvent system is critical to maximize the yield and the stereoselectivity for the desired (Z,Z)-diene.

Table 1: Key Reagents in Wittig Olefination for Diene Formation

| Reagent Type | Specific Example | Role in Reaction |

|---|---|---|

| Phosphorus Ylide | Derived from (3Z)-hex-3-en-1-yl)triphenylphosphonium bromide | Provides the C6 fragment with one (Z)-double bond |

| Aldehyde | (2R,3S)-3-(undec-2-yn-1-yl)oxirane-2-carbaldehyde | Provides the chiral epoxide and the second site for olefination |

| Base | Sodium hexamethyldisilazide (NaHMDS) | Deprotonates the phosphonium salt to form the reactive ylide |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that facilitates the reaction |

Convergent and Divergent Synthetic Strategies

The synthesis of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene and its other stereoisomers can be approached using either convergent or divergent strategies. researchgate.net

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. researchgate.net This is a particularly effective strategy for producing a library of stereoisomers. For example, a common precursor containing a diol can be selectively protected and then converted into different epoxides with varying stereochemistry. Subsequent reactions can then install the diene portion of the molecule, leading to the formation of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene as well as its (9S,10R), (9R,10R), and (9S,10S) isomers. This allows for the systematic investigation of how the stereochemistry of the epoxide affects the biological activity of the pheromone.

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Convergent | Key fragments are synthesized separately and then joined. | Higher overall yield, allows for parallel synthesis. | Requires careful planning of fragment coupling. |

| Divergent | A common intermediate is elaborated into multiple target molecules. researchgate.net | Efficient for producing a library of stereoisomers. | Initial steps must be high-yielding to be efficient. |

Methodological Innovations and Scalability in Laboratory Synthesis

Recent advances in synthetic methodology have focused on improving the efficiency, stereoselectivity, and scalability of the synthesis of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene. Innovations in catalysis, such as the use of enzyme-based reactions, have shown promise for the enantioselective synthesis of the chiral epoxide precursor. researchgate.net For example, enzymatic epoxidation can offer high enantiomeric excess under mild reaction conditions, providing a green alternative to traditional chemical methods. researchgate.net

The scalability of the synthesis is a critical factor for the practical application of this pheromone in pest management. Researchers are exploring more robust and cost-effective methods for key transformations. This includes the development of catalytic Wittig-type reactions that reduce the amount of phosphine (B1218219) oxide byproduct, and the use of flow chemistry to enable continuous and automated production. These methodological innovations are crucial for making the synthesis of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene and its stereoisomers more practical and economically viable for larger-scale applications.

Chemosensory Reception and Structure Activity Relationship Sar of 9r,10s Epoxy 3z,6z Heneicosadiene

Electrophysiological Studies of Olfactory Response

Electrophysiological techniques provide a direct measure of the response of an insect's antenna to volatile chemical stimuli. These methods are instrumental in identifying active pheromone components and understanding the neural basis of olfaction.

Electroantennogram (EAG) Analyses to Pheromone Components

Electroantennography (EAG) is a technique used to measure the total electrical output of the antenna in response to a chemical stimulus. It provides a broad understanding of which compounds in a mixture are detected by the antennal olfactory receptor neurons.

In studies of various moth species, synthetic versions of pheromone components are puffed over an isolated antenna, and the resulting depolarization is recorded. For instance, in the case of the jute semilooper, Anomis sabulifera, EAG studies demonstrated that the male antennae showed significant responses to key pheromone components. jeb.co.in Similarly, research on the fall webworm, Hyphantria cunea, has utilized EAG to assess antennal responses to its pheromone blend, which includes an epoxy-heneicosadiene derivative. mdpi.comnih.gov These analyses are crucial for confirming the biological activity of identified compounds and for screening potential attractants or inhibitors. The magnitude of the EAG response often correlates with the behavioral relevance of the compound, though this is not always a direct one-to-one relationship.

Single-Cell Recording (SCR) from Olfactory Receptor Neurons

Single-cell recording (SCR), also known as single-sensillum recording, offers a much finer level of detail than EAG by measuring the activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna. This technique allows researchers to determine the specificity of different neurons for particular pheromone components.

While specific SCR data for (9R,10S)-Epoxy-3Z,6Z-heneicosadiene is not extensively detailed in the provided context, the methodology is well-established in the study of insect olfaction. diva-portal.org SCR studies on other moth species have revealed that different ORNs are tuned to specific components of a pheromone blend. nih.gov This specialization allows the insect to detect not only the presence of individual compounds but also their relative ratios, which is often critical for a correct behavioral response. For example, in some systems, one type of ORN might respond strongly to the epoxy-diene, while another responds to a different component like a triene or an aldehyde. This differential signaling is then integrated by the insect's brain to produce a coherent perception of the pheromone signal.

Gas Chromatography-Electroantennographic Detection (GC-EAD) Integration

Gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a biological detector. science.govfrontiersin.org As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a flame ionization detector, FID) and the other being directed over an antenna. This allows for the precise identification of which compounds in a complex mixture, such as a gland extract, are biologically active.

GC-EAD has been instrumental in identifying the pheromone components of numerous moth species. For the painted apple moth, Teia anartoides, GC-EAD analyses of pheromone gland extracts revealed multiple components that elicited responses from male antennae, including (9R,10S)-enantiomer of Z6-9,10-epo-21Hy. researchgate.net In studies on the fall webworm, Hyphantria cunea, GC-EAD was used to identify four compounds in the pheromone gland, including (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene, by comparing retention times and mass spectra with synthetic standards. researchgate.net This technique is particularly valuable for identifying minor but behaviorally significant components of a pheromone blend that might be missed by chemical analysis alone.

Correlation Between Stereochemistry and Receptor Activation

The three-dimensional structure, or stereochemistry, of a pheromone molecule is often critical for its biological activity. The precise arrangement of atoms, including the configuration of double bonds (Z/E isomerism) and chiral centers (R/S enantiomers), can dramatically affect how well the molecule fits into and activates its corresponding olfactory receptor.

For many moth pheromones, only one specific stereoisomer is biologically active, while others may be inactive or even inhibitory. In the case of epoxy-heneicosadiene and related compounds, the stereochemistry of the epoxide ring is crucial. For the arctiid moth Hyphantria cunea, the (9S,10R) enantiomers of the pheromone components were found to be biologically active, whereas the (9R,10S) forms were inactive. researchgate.netresearchgate.net This high degree of specificity suggests that the olfactory receptors in the male moth's antennae have a chiral binding pocket that can distinguish between these mirror-image molecules. jst.go.jp The synthesis of optically pure enantiomers is therefore essential for studying the structure-activity relationship and for developing effective pheromone lures for pest management.

Pheromone Blend Optimization and Behavioral Synergism

The behavioral response of an insect to a pheromone is rarely triggered by a single compound. Instead, it is typically the result of a specific blend of multiple components in a precise ratio. The interaction between these components can be synergistic, meaning the effect of the blend is greater than the sum of its parts.

Multi-Component Pheromone Systems

The sex pheromones of many moth species, including those that use epoxy-heneicosadiene derivatives, are multi-component systems. wikipedia.org For example, the pheromone of the arctiid moth Utetheisa ornatrix consists of five olfactory-active compounds. nih.govpsu.edu Studies have shown that females of this species are more sensitive to the complete blend than to individual components. nih.govpsu.edu Similarly, the pheromone of Hyphantria cunea is a blend of four compounds, and a quaternary blend was found to be highly attractive to males. researchgate.net

The optimization of these blends for use in trapping and monitoring programs is a key area of research. Field trapping experiments are used to determine the most attractive ratio of the different components. For instance, in one study, a ternary blend of compounds was found to be most effective for attracting a particular moth species when formulated in a specific ratio on a rubber septum. researchgate.net This highlights the importance of not only identifying all the active components but also understanding their synergistic interactions to maximize behavioral responses.

Data Tables

Table 1: Electrophysiological and Behavioral Activity of Pheromone Components in Select Moth Species

| Species | Compound(s) | Technique | Key Findings |

| Anomis sabulifera | (6Z,9Z)-heneicosadiene, (3Z,6Z,9Z)-heneicosatriene | EAG, Wind Tunnel | Significant EAG response in male antennae; blend elicited zig-zag flight. jeb.co.in |

| Hyphantria cunea | (9Z,12Z)-octadecadienal, (9Z,12Z,15Z)-octadecatrienal, (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene, (3Z,6Z,9S,10R)-9,10-epoxy-1,3,6-heneicosatriene | GC-EAD, Trapping | Quaternary blend was highly attractive to males. researchgate.net |

| Utetheisa ornatrix | (Z,Z,Z)-3,6,9-eicosatriene, (Z,Z,Z)-3,6,9-heneicosatriene and others | Behavioral Assay | Females are more sensitive to the complete blend than individual components. nih.gov |

| Teia anartoides | (9R,10S)-enantiomer of Z6-9,10-epo-21Hy and others | GC-EAD | Multiple components in gland extract elicited antennal responses. researchgate.net |

Dose-Dependent Behavioral Responses of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene

Extensive research on the chemical ecology of the fall webworm moth, Hyphantria cunea, has identified a complex sex pheromone blend that mediates mating behavior. A key component of this blend is (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene. However, its enantiomer, (9R,10S)-Epoxy-3Z,6Z-heneicosadiene, has been consistently found to be biologically inactive. researchgate.netnih.gov

Behavioral assays are crucial in determining the activity of pheromone components and their enantiomers. These assays typically involve exposing male moths to various concentrations of a synthetic compound in a controlled environment, such as a wind tunnel, and observing their behavioral responses. These responses can range from initial activation and wing fanning to upwind flight and contact with the pheromone source.

In the case of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene, detailed dose-dependent behavioral studies have not been extensively published, primarily because initial screenings have shown it to be inactive. The focus of most research has been on the dose-response of the active (9S,10R) enantiomer and the complete pheromone blend.

While specific data tables for the dose-dependent behavioral response to the (9R,10S) enantiomer alone are not available in the reviewed literature, the consistent reporting of its inactivity implies that across a range of tested dosages, it fails to elicit the characteristic mating behaviors in male Hyphantria cunea. This lack of response is a critical aspect of the structure-activity relationship, highlighting the high degree of specificity of the insect's olfactory receptors. The precise stereochemistry of the (9S,10R) enantiomer is essential for binding to the specific receptor proteins on the male moth's antennae and triggering the downstream neural signals that lead to a behavioral response.

The inactivity of the (9R,10S) enantiomer, even at high concentrations, underscores the principle of enantiomeric specificity in insect chemical communication. This phenomenon is not uncommon in lepidopteran pheromone systems, where the "wrong" enantiomer can be either neutral or, in some cases, inhibitory to the response elicited by the active enantiomer. For Hyphantria cunea, the (9R,10S) form appears to be behaviorally neutral.

Analytical Techniques for the Research and Identification of 9r,10s Epoxy 3z,6z Heneicosadiene in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene in biological extracts, such as those from insect pheromone glands. researchgate.netresearchgate.net This method separates volatile compounds in a mixture, which are then ionized and fragmented to produce a unique mass spectrum for each component.

In the analysis of pheromone gland extracts, GC-MS allows for the tentative identification of compounds based on their retention times and mass spectral data. researchgate.net For instance, the mass spectrum of (3Z,6Z)-cis-9,10-epoxy-3,6-heneicosadiene exhibits characteristic ion peaks that suggest its structure. google.comgoogle.com Specifically, ion peaks at m/e 183 and 197 can indicate the presence of an epoxy group at the 9 and 10 positions. google.comgoogle.com Furthermore, a molecular ion peak at m/e 306 would correspond to the molecular weight of an epoxy-heneicosadiene.

The comparison of retention times and mass spectra with those of synthetic standards is a critical step for unambiguous identification. researchgate.net This comparative analysis has been successfully used to identify (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene as a component of the sex pheromone of the fall webworm, Hyphantria cunea. researchgate.net The table below summarizes typical GC-MS parameters used in the analysis of related insect pheromones.

Table 1: Representative GC-MS Parameters for Pheromone Analysis

| Parameter | Value |

| Column Type | SE-54 |

| Temperature Program | 50°C (2 min), then 20°C/min to 140°C, then 5°C/min to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Data sourced from multiple studies on insect pheromone analysis. google.com |

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique that combines the separation capabilities of gas chromatography with the high sensitivity and selectivity of an insect's antenna as a biological detector. science.govfrontiersin.org This method is instrumental in identifying biologically active compounds within a complex mixture, such as a pheromone gland extract. researchgate.netjeb.co.in

As compounds elute from the GC column, the effluent is split, with one portion directed to a standard detector (like a Flame Ionization Detector or FID) and the other to an insect antenna. frontiersin.org A response from the antenna, detected as a change in electrical potential, indicates that the eluting compound is perceived by the insect's olfactory receptors. science.gov

GC-EAD has been pivotal in identifying epoxy-heneicosadienes as active pheromone components. For example, in studies of the painted apple moth, Teia anartoides, GC-EAD analysis of female gland extracts revealed antennal responses to specific peaks, which were subsequently identified by GC-MS. researchgate.net This technique has also been crucial in the study of the fall webworm, Hyphantria cunea, where GC-EAD pinpointed the biologically active components in pheromone gland extracts. google.com The combination of GC-EAD with subsequent GC-MS analysis allows researchers to correlate biological activity with specific chemical structures. peerj.comnih.gov

Microchemical Derivatization for Functional Group Confirmation

Microchemical derivatization techniques are employed to confirm the presence of specific functional groups, such as the epoxide ring and double bonds in (9R,10S)-Epoxy-3Z,6Z-heneicosadiene. These reactions are typically performed on a microscale with nanogram to subnanogram quantities of the sample. diva-portal.org

One common method is derivatization with dimethyl disulfide (DMDS), which reacts with double bonds to form stable adducts. researchgate.netresearchgate.net The resulting derivatives can then be analyzed by GC-MS. The fragmentation patterns of these adducts in the mass spectrometer provide clear indicators of the original positions of the double bonds. researchgate.net While this technique is well-established for mono-unsaturated compounds, its application to polyunsaturated compounds can be more complex due to the formation of multiple adducts. researchgate.net

Epoxidation can be used to determine the number and location of double bonds, while reactions like ozonolysis can cleave the molecule at the double bond sites, aiding in structure elucidation. rsc.org For confirming the epoxide functional group itself, acid-catalyzed hydrolysis can be used to open the epoxy ring, forming a diol. acs.org However, this method's reliability can vary depending on the reaction conditions. acs.org These derivatization strategies, in conjunction with GC-MS analysis, provide crucial structural information that complements the data obtained from direct analysis. jfda-online.com

Chromatographic Separation and Enantiomeric Resolution Techniques

The biological activity of pheromones is often dependent on their specific stereochemistry. Therefore, the separation and identification of individual enantiomers of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene are critical. Chiral chromatography is the primary method used for this purpose.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, such as Chiralpak AD, has been successfully used to resolve racemic mixtures of insect pheromonal epoxides. nih.gov This technique allows for the separation of the (9R,10S) and (9S,10R) enantiomers. The absolute configuration of the separated enantiomers can then be determined using methods like the modified Mosher's method after methanolysis to open the epoxy ring. nih.gov

Chiral gas chromatography is another powerful tool for enantiomeric resolution. pnas.orgresearchgate.net By using a chiral GC column, it is possible to separate the enantiomers and, when coupled with an electroantennographic detector (GC-EAD), to determine which enantiomer is biologically active. pnas.org This approach has been used to establish the absolute configuration of various insect pheromones. pnas.orgresearchgate.net The development of these chiral separation techniques has been essential for understanding the structure-activity relationships of chiral pheromones like (9R,10S)-Epoxy-3Z,6Z-heneicosadiene. sfu.carsc.org

Ecological Role and Applications in Integrated Pest Management

Elucidation of Its Function within Insect Chemical Ecology

(9R,10S)-9,10-Epoxy-3Z,6Z-heneicosadiene is a key component of the female-produced sex pheromone of the fall webworm moth, Hyphantria cunea. researchgate.netnih.govresearchgate.netresearchgate.net Sex pheromones are chemical signals released by an organism to attract individuals of the same species for mating. google.com In the case of H. cunea, this epoxide, along with other compounds, plays a crucial role in attracting male moths. researchgate.netgoogle.com

The pheromone blend of the fall webworm is complex, consisting of multiple components that act in concert to elicit a specific behavioral response in males. Research has identified four primary components in the female pheromone gland extracts of H. cunea:

(9Z,12Z)-octadecadienal

(9Z,12Z,15Z)-octadecatrienal

(3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene

(3Z,6Z,9S,10R)-9,10-epoxy-1,3,6-heneicosatriene researchgate.netnih.gov

Notably, the (9S,10R) enantiomer of the epoxy-3,6-heneicosadiene is the biologically active form, while the (9R,10S) form is inactive. researchgate.net The precise ratio of these components is critical for optimal attraction of male moths. For instance, studies in China on an invasive population of the fall webworm revealed a specific ratio of these four compounds (2:33.6:58.4:6) that was highly attractive to males. researchgate.net The identification of these compounds and their specific ratios is fundamental to understanding the chemical language of this species and developing effective pest management tools. researchgate.net

Table 1: Pheromone Components of the Fall Webworm (Hyphantria cunea)

| Compound Name | Chemical Formula | Role |

| (9Z,12Z)-octadecadienal | C₁₈H₃₂O | Pheromone Component |

| (9Z,12Z,15Z)-octadecatrienal | C₁₈H₃₀O | Pheromone Component |

| (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene | C₂₁H₃₈O | Pheromone Component |

| (3Z,6Z,9S,10R)-9,10-epoxy-1,3,6-heneicosatriene | C₂₁H₃₆O | Pheromone Component |

Influence of Plant Volatiles on Pheromone Perception and Behavioral Responses

The chemical communication of insects is often influenced by the chemical cues present in their environment, particularly those released by plants.

Herbivore-Induced Plant Volatiles (HIPVs) and Their Interactions

Herbivore-Induced Plant Volatiles (HIPVs) are compounds released by plants in response to damage from herbivores. mdpi.comnih.gov These volatiles can serve multiple functions, including attracting the natural enemies of the herbivores. mdpi.comnih.gov In the context of the fall webworm, certain HIPVs from its host plant, the mulberry tree (Morus alba), have been shown to influence the moth's reproductive behavior. mdpi.comnih.gov

Research has demonstrated that specific mulberry volatiles, such as β-ocimene and cis-2-penten-1-ol, can elicit electrophysiological responses in the antennae of both male and female H. cunea moths. mdpi.comnih.gov While these plant compounds are not essential for mating and oviposition to occur, their presence can enhance these reproductive behaviors. mdpi.comnih.gov For example, β-ocimene has been found to promote mating and oviposition in H. cunea. mdpi.comnih.gov This suggests a synergistic relationship where the host plant's chemical signals can amplify the response to the sex pheromone, potentially guiding the moths to suitable locations for both mating and egg-laying. mdpi.com It is important to note that the sex pheromone components of H. cunea are not found in mulberry volatiles, indicating separate but interactive signaling channels. researchgate.netmdpi.comnih.gov

Development and Field Evaluation of Semiochemical-Based Pest Control Strategies

The understanding of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene and its role in the chemical ecology of the fall webworm has paved the way for the development of environmentally benign pest control methods. google.comjst.go.jp

Lure Formulation for Insect Monitoring and Trapping

Synthetic versions of insect pheromones are widely used in traps to monitor pest populations. jst.go.jp This allows for early detection of infestations and helps in making informed decisions about the timing and necessity of control measures. For the fall webworm, lures containing a synthetic blend of its pheromone components, including the crucial epoxide, have been developed. researchgate.netresearchgate.net

Field trapping experiments have shown that a quaternary blend of the four identified pheromone components is highly attractive to male H. cunea moths. researchgate.net The effectiveness of these lures is highly dependent on the precise ratio of the components. For example, a study found that a lure containing a specific ratio of (9Z,12Z,15Z)-octadecatrienal, (3Z,6Z,9S,10R)-epoxy-3,6-heneicosadiene, and (3Z,6Z,9S,10R)-epoxy-1,3,6-heneicosatriene was particularly effective in trapping males. researchgate.net The development of such effective lures is a critical component of integrated pest management (IPM) programs for the fall webworm. researchgate.netresearchgate.net

Mating Disruption Techniques Utilizing Synthetic Pheromones

Mating disruption is a pest control technique that involves permeating the air in a target area with a high concentration of synthetic sex pheromones. jst.go.jp This confuses the male insects, making it difficult for them to locate females, thereby disrupting the mating process and reducing the subsequent generation's population. jst.go.jp

Synthetic pheromones, including (9R,10S)-Epoxy-3Z,6Z-heneicosadiene and its related compounds, are key to this strategy for controlling various moth species. jst.go.jp By releasing a constant and overwhelming cloud of the pheromone, the natural pheromone plumes released by females are masked. This method is highly specific to the target pest and has minimal impact on non-target organisms, making it an environmentally friendly alternative to broad-spectrum insecticides. jst.go.jp

Ecological Impacts of Pheromone-Based Interventions

Pheromone-based pest control methods, such as monitoring and mating disruption, are generally considered to have a low ecological impact. Their high specificity means that they primarily affect the target pest species, with little to no direct harm to beneficial insects, wildlife, or humans. This targeted approach helps to preserve biodiversity within the agricultural ecosystem.

Furthermore, by reducing the reliance on conventional insecticides, pheromone-based strategies contribute to a decrease in environmental pollution and the risk of insecticide resistance development in pest populations. The use of semiochemicals like (9R,10S)-Epoxy-3Z,6Z-heneicosadiene represents a more sustainable approach to pest management, aligning with the principles of ecological stewardship.

Emerging Research Avenues and Future Perspectives

Deeper Mechanistic Understanding of Pheromone Biosynthesis and Metabolism

A fundamental area of ongoing research is the elucidation of the precise biochemical pathways responsible for the production and degradation of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene. It is understood that Type II pheromones, which include polyunsaturated hydrocarbons and their epoxy derivatives, are typically biosynthesized from diet-derived fatty acids such as linoleic and linolenic acid. researchgate.net The biosynthesis involves a series of enzymatic steps, including desaturation and chain-shortening or elongation, followed by epoxidation of a specific double bond to create the final active molecule. researchgate.net

Recent studies have begun to uncover the mechanisms of pheromone degradation, which is critical for terminating the chemical signal and allowing the insect to perceive subsequent signals. In Hyphantria cunea, a species that utilizes this epoxy-alkadiene, researchers have identified multiple carboxylesterase (CXE) genes through antennal transcriptome analysis. nih.govpeerj.com These enzymes, particularly those highly expressed in the antennae, are believed to play a significant role in degrading sex pheromone components and other odorants. nih.govpeerj.com Phylogenetic analysis has categorized these identified CXEs into subclasses, some of which are predicted to be secreted enzymes that act on pheromones. nih.gov Future research will likely focus on characterizing the specific enzymatic activity and substrate specificity of these CXEs to confirm their direct role in the metabolism of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene. A deeper understanding of these biosynthetic and metabolic pathways could pave the way for novel pest management strategies aimed at disrupting pheromone production or reception. peerj.com

Exploration of Novel Olfactory Receptors and Binding Proteins

The perception of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene by male moths is a complex process initiated by the binding of the pheromone to specific proteins in the antennae. Research is increasingly focused on identifying and characterizing the olfactory receptors (ORs), pheromone receptors (PRs), and odorant-binding proteins (OBPs) or pheromone-binding proteins (PBPs) involved in this process.

Transcriptomic analysis of antennae from moth species that use similar Type II epoxide pheromones has proven to be a powerful tool. For instance, in Oraesia emarginata, a species whose pheromone is believed to be an epoxide, antennal transcriptome analysis identified 35 candidate OR genes, including 7 candidate PRs, as well as 3 candidate PBPs that may be involved in female sex pheromone recognition. plos.org The expression levels of these genes, particularly those with male-biased expression, suggest their specialized function in detecting pheromones. plos.org

Furthermore, studies on Hyphantria cunea have investigated the functional roles of different PBPs. Research has shown a functional disparity among three identified PBPs in their binding affinities to the various components of the H. cunea pheromone blend, which includes the epoxy-alkadiene. nii.ac.jp This suggests a sophisticated system where different PBPs may be responsible for solubilizing and transporting specific pheromone components to their cognate receptors. The specificity of the epoxy-alkadiene's structure is crucial for its effective binding to these olfactory receptors, which in turn triggers the behavioral responses necessary for reproduction. Future work will involve functional characterization of these candidate receptors and binding proteins to confirm their specific ligands and roles in the olfactory pathway.

Chemoenzymatic and Biocatalytic Approaches to Pheromone Synthesis

The precise stereochemistry of (9R,10S)-Epoxy-3Z,6Z-heneicosadiene is critical for its biological activity. Consequently, developing efficient and stereoselective synthetic routes is a major goal for its potential use in pest management programs. researchgate.net Emerging research is moving towards chemoenzymatic and biocatalytic methods to achieve the high chiral purity required.

One successful approach has been the use of enzymes in key synthetic steps. For example, a synthesis of the related (3Z,6Z,9S,10R)-isomer utilized a lipase-catalyzed asymmetric acetylation for the crucial optical resolution step. nih.gov Such enzymatic reactions can offer high enantioselectivity under mild conditions. Another powerful strategy involves the use of chiral starting materials derived from nature. The synthesis of (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene has been achieved with very high chiral purity starting from D-xylose, a readily available carbohydrate. sfu.ca

The Sharpless asymmetric epoxidation has also been a key chemical tool employed in the synthesis of optically pure enantiomers of (3Z,6Z)-cis-9,10-epoxy-3,6-heneicosadiene. researchgate.netresearchgate.net While a chemical method, its principles of catalysis have inspired further work in synthetic chemistry. Future perspectives in this area include the engineering of novel enzymes and microbial systems for the direct biocatalytic production of specific pheromone enantiomers, potentially offering more sustainable and cost-effective manufacturing processes compared to traditional multi-step chemical syntheses.

Advanced Ecological Modeling of Pheromone-Mediated Interactions

(9R,10S)-Epoxy-3Z,6Z-heneicosadiene does not function in isolation; its role is embedded within a complex web of ecological interactions. Advanced ecological modeling aims to simulate and predict the outcomes of these pheromone-mediated interactions at population and community levels. The development of such models relies on detailed empirical data from field and laboratory studies.

Field trapping experiments using synthetic blends containing this epoxide are crucial for monitoring pest populations of species like Hyphantria cunea. researchgate.net Data from these traps on insect phenology and population density provide the foundational parameters for population dynamics models. These models can, in turn, help optimize the deployment of pheromone traps for more effective pest management.

Furthermore, the ecological role of this pheromone can extend beyond simple mate attraction. Pheromone traces left on eggs can act as kairomones, attracting parasitoids and predators. ulb.ac.be This adds another layer of complexity to the food web that can be incorporated into ecological models. Understanding these tritrophic interactions is essential for predicting the net effect of using synthetic pheromones in an agricultural or forest ecosystem. Future models will likely integrate more variables, including environmental conditions, host plant volatile interactions, and the behavioral responses of both the target species and their natural enemies, to provide a more holistic view of the pheromone's ecological impact.

Integration of Genomic and Proteomic Data in Chemical Ecology Studies

The convergence of genomics, proteomics, and chemical ecology is revolutionizing our understanding of how organisms use chemicals like (9R,10S)-Epoxy-3Z,6Z-heneicosadiene to interact with their environment. The integration of these large-scale biological data sets provides unprecedented insight into the molecular underpinnings of chemical communication. researchgate.netgoettingen-research-online.de

Genomic approaches, particularly antennal transcriptomics, have been instrumental in identifying the genes involved in pheromone perception and degradation. As previously mentioned, studies on Hyphantria cunea and Oraesia emarginata have successfully identified suites of genes encoding olfactory receptors, binding proteins, and metabolic enzymes. nih.govpeerj.complos.org By constructing phylogenetic trees and quantifying gene expression levels (e.g., via RT-qPCR), researchers can infer the evolutionary relationships and physiological functions of these proteins. nih.gov

Proteomic studies complement these genomic findings by directly investigating the proteins themselves. The functional characterization of pheromone-binding proteins in H. cunea to determine their specific roles and binding affinities is an example of a proteomic-level investigation. nii.ac.jp By combining genomic data (the blueprint) with proteomic data (the functional machinery), scientists can build a comprehensive picture of the olfactory system. This integrated approach is essential for a complete understanding of how a moth detects a specific pheromone molecule, processes the signal, and ultimately translates it into a behavioral response. These molecular-level insights are critical for developing next-generation pest control strategies that are highly specific and effective.

Q & A

Q. Q1. What experimental strategies are recommended for synthesizing 9R,10S-Epoxy-3Z,6Z-heneicosadiene with high stereochemical purity?

Methodological Answer : Stereochemical purity can be achieved through enantioselective epoxidation techniques. Use Sharpless or Jacobsen epoxidation protocols, optimizing reaction conditions (e.g., temperature, catalyst loading) to favor the 9R,10S configuration. Validate outcomes via chiral HPLC or NMR spectroscopy, comparing retention times or coupling constants with literature data . For unsaturated bond geometry (3Z,6Z), employ Lindlar catalysts or stereospecific reduction methods to maintain cis configurations.

Q. Q2. How can researchers address discrepancies in reported biological activity data for epoxyheneicosadienes across studies?

Methodological Answer : Data contradictions often arise from variability in compound purity, assay conditions, or model systems. Standardize protocols by:

- Confirming compound identity via high-resolution mass spectrometry (HRMS) and 2D NMR .

- Replicating assays under controlled conditions (e.g., solvent, temperature, cell lines).

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of observed differences .

Advanced Research Questions

Q. Q3. What computational approaches are suitable for predicting the reactivity of the epoxide group in this compound under physiological conditions?

Methodological Answer : Use density functional theory (DFT) to model epoxide ring-opening mechanisms, focusing on nucleophilic attack by biological thiols (e.g., glutathione). Parameterize calculations using solvent-accessible surface area (SASA) models to simulate aqueous environments. Validate predictions with experimental kinetic studies (e.g., LC-MS monitoring of adduct formation) .

Q. Q4. How can researchers design experiments to resolve conflicting hypotheses about the role of this compound in lipid signaling pathways?

Methodological Answer : Adopt a multi-omics approach:

- Lipidomics : Quantify endogenous levels of the compound in tissue samples using LC-MS/MS with stable isotope-labeled internal standards.

- Transcriptomics : Knock down candidate receptors (e.g., GPCRs) via CRISPR-Cas9 and measure downstream signaling (e.g., cAMP levels).

- Structural Biology : Perform molecular docking studies to identify potential binding partners, followed by surface plasmon resonance (SPR) for affinity validation .

Q. Q5. What methodologies are effective for analyzing the environmental stability of this compound in aqueous systems?

Methodological Answer :

- Conduct accelerated degradation studies under varying pH, UV exposure, and temperature. Monitor degradation products via GC-MS or HPLC-UV.

- Apply quantitative structure-activity relationship (QSAR) models to predict hydrolysis rates, cross-referencing with experimental data .

- Use OECD Test Guideline 307 for soil degradation assessments to evaluate ecological persistence .

Methodological Frameworks

Q. Q6. How should researchers integrate theoretical frameworks into mechanistic studies of epoxyheneicosadienes?

Methodological Answer :

- Formulate hypotheses based on existing lipid peroxidation or epoxy fatty acid signaling theories .

- Design experiments to test competing mechanisms (e.g., radical vs. enzymatic epoxidation) using isotopic labeling (e.g., ¹⁸O₂ tracing) .

- Apply the Bradford-Hill criteria to establish causality between compound exposure and observed biological effects .

Q. Q7. What statistical models are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer :

- Use probit or log-logistic regression models to calculate EC₅₀/LC₅₀ values.

- Validate assumptions (e.g., normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests.

- For non-linear responses, employ Bayesian hierarchical models to account for inter-study variability .

Safety and Compliance

Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Refer to GHS classifications for similar epoxy compounds (e.g., acute toxicity Category 4) and implement fume hood use, nitrile gloves, and spill containment kits .

- Train personnel using the Chemical Hygiene Plan framework, emphasizing emergency procedures (e.g., eye wash stations, toxicology hotlines) .

Data Reproducibility

Q. Q9. How can researchers ensure reproducibility in synthetic yields of this compound across laboratories?

Methodological Answer :

- Publish detailed reaction parameters (e.g., catalyst batch, solvent purity) in supplementary materials.

- Use round-robin testing across labs to identify critical variables (e.g., humidity effects on epoxidation).

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.